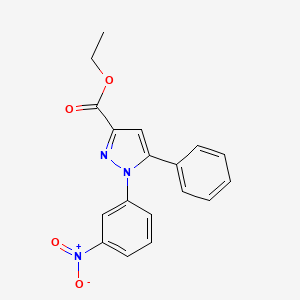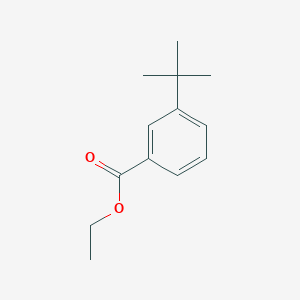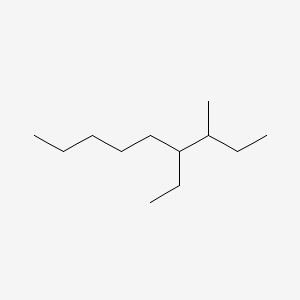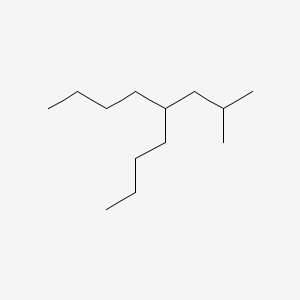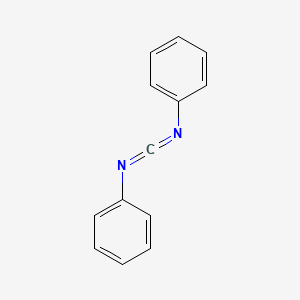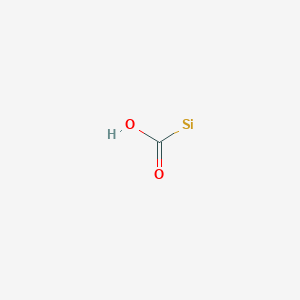
Silanecarboxylic acid
Übersicht
Beschreibung
Silanecarboxylic acid is a type of organofunctional silane that combines carboxy and alkoxy groups within one molecule . It is a colorless to light yellow liquid and has good surface activity, which can play a role in surface modification and wetting .
Synthesis Analysis
Silanecarboxylic acid can be synthesized through a convenient and straightforward one-pot hydrosilylation reaction of different unsaturated carboxylic acids with trialkoxysilanes in the presence of catalytic amounts of platinum (IV) dioxide . This reaction results in excellent yields .Molecular Structure Analysis
The molecular structure of silanecarboxylic acid includes a silicon-carbon chemical bond and a carboxyl group . It is an organofunctional silane that combines carboxy and alkoxy groups within one molecule .Chemical Reactions Analysis
Silanecarboxylic acid can undergo a decarboxylative Minisci-type reaction with N-heteroarenes under photo- or silver-mediated conditions . This C–H silylation strategy provides efficient access to diverse N-heteroarylsilanes in moderate to excellent yields with high regioselectivity .Physical And Chemical Properties Analysis
Silanecarboxylic acid is a colorless to light yellow liquid . It has good surface activity and can play a role in surface modification and wetting .Wissenschaftliche Forschungsanwendungen
Carbon Monoxide Releasing Molecules
Silanecarboxylic acids have been shown to be effective carbon monoxide precursors in palladium-catalyzed carbonylation reactions. They are easy to handle and air-stable, making them suitable for synthesis applications, including the carbonyl labeling of bioactive compounds (Friis et al., 2011).
Catalytic Hydrosilylation
Catalytic reductions of carboxylic acid derivatives with hydrosilanes have seen significant development, offering unprecedented chemoselectivity and potential for challenging organic syntheses. These reductions can be fine-tuned and hold promise for industrial applications (Addis et al., 2011).
Surface Modification of Silica Gel
Silane coupling agents containing a carboxy group, such as silanecarboxylic acids, have been used for surface modification of silica gel. This modification is crucial in applications like the development of optical sensors and other analytical tools (Yamaguchi et al., 2000).
Si(=X)OH (Silanoic Acids) Synthesis
Silanecarboxylic acids have been involved in the synthesis of silanoic acids, a silicon analogue of carboxylic acids. These acids are significant in chemistry, biochemistry, and material science for their unique properties and functionalities (Xiong et al., 2010).
Biomedical Applications
Silanecarboxylic acid derivatives have been used in biomedical applications, such as in the modification of nanoparticles for MRI and drug delivery. They offer flexibility in conjugating with cell-targeting agents (Kohler et al., 2004).
Organosilane Multilayer Modification
Silanecarboxylic acids play a role in the postassembly chemical modification of organosilane multilayer films. This modification impacts the structure and bonding dynamics of self-assembling silane monolayers, which are vital in nanofabrication and surface chemistry (Wen et al., 2008).
Cement Hydration and Mortar Properties
In construction, silanes and their derivatives, including silanecarboxylic acids, are used to modify cement hydration and enhance the mechanical properties of mortars. They play a role in combining different compositions in mortars and introducing an organic component into the structure (Feng et al., 2016).
Stability in Silane Gels
Research on silane gels containing silanecarboxylic acid derivatives has provided insights into their stability and potential applications in constructing fluorescence optical sensors (Miller et al., 2009).
Decarboxylative C-H Silylation
Silanecarboxylic acids have been utilized in a decarboxylative Minisci-type reaction for the C-H silylation of N-heteroarenes. This method offers efficient access to diverse N-heteroarylsilanes, demonstrating the synthetic potential of silanecarboxylic acids (Zhang et al., 2023).
Hydrophobic Coating Improvement
Silanecarboxylic acids have been employed to enhance the washing durability of hydrophobic coatings on fabrics, providing an effective method for creating durable hydrophobic materials (Huang et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
The future directions of silanecarboxylic acid research could involve exploring its potential applications in various fields. For instance, its ability to undergo a decarboxylative Minisci-type reaction with N-heteroarenes under photo- or silver-mediated conditions could be further investigated . Additionally, its role in the synthesis of organofunctional silanes combining carboxy and alkoxy groups within one molecule could also be a subject of future research .
Eigenschaften
InChI |
InChI=1S/CHO2Si/c2-1(3)4/h(H,2,3) | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENOLDYITNSPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00808205 | |
| Record name | Silanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00808205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.102 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silanecarboxylic acid | |
CAS RN |
6248-15-3 | |
| Record name | Silanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00808205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



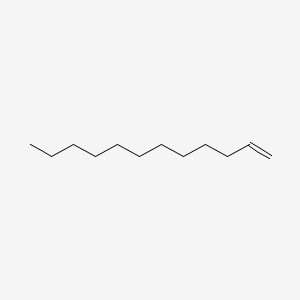
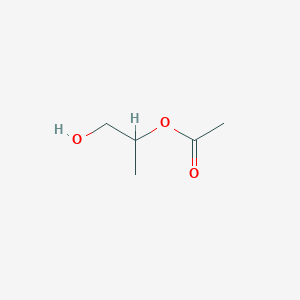
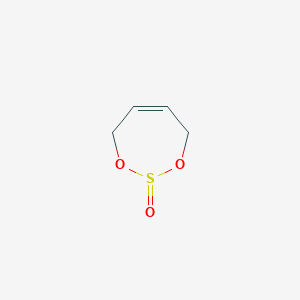
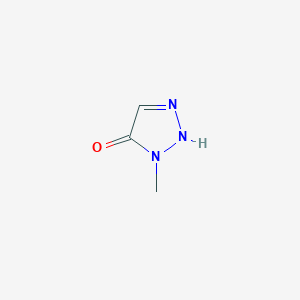
![Phenol, 2-[1-(4-hydroxyphenyl)ethyl]-](/img/structure/B3054846.png)


